1,2-Bis((pinacolato)boryl)ethane
CAS No.: 364634-18-4
Cat. No.: VC21095476
Molecular Formula: C14H28B2O4
Molecular Weight: 282 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 364634-18-4 |
---|---|
Molecular Formula | C14H28B2O4 |
Molecular Weight | 282 g/mol |
IUPAC Name | 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 |
Standard InChI Key | XSJBRPOBMHZZNA-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C |
Introduction
Structural Characteristics and Properties
Molecular Structure and Identification
1,2-Bis((pinacolato)boryl)ethane, identified by CAS number 364634-18-4, features a unique molecular arrangement with two boron atoms, each embedded in a dioxaborolane ring system derived from pinacol. The systematic IUPAC name is 4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane, reflecting its complex structure . Each boryl moiety contains a boron atom coordinated to two oxygen atoms from the pinacolato group, with the ethane bridge (CH2CH2) connecting the two boryl centers to create a flexible linker. This structural configuration distinguishes it from the closely related bis(pinacolato)diboron (B2Pin2), which features a direct boron-boron bond rather than a carbon-based spacer. The structural arrangement gives this compound distinct reactivity profiles, as the ethylene bridge creates spatial separation between the reactive boron centers while maintaining their chemical functionality .
Physical and Chemical Properties
1,2-Bis((pinacolato)boryl)ethane exists as a colorless oil at standard conditions, unlike some structurally related compounds that appear as crystalline solids . This physical state influences its handling characteristics and may contribute to its reactivity profile in organic transformations. The compound has a predicted boiling point of 296.2±23.0°C at standard pressure, indicating relatively high thermal stability despite requiring cold storage for long-term preservation . Its density is predicted to be 0.96±0.1 g/cm³, typical for organoboron compounds of this class . The molecular weight of 281.99 g/mol positions it as a medium-sized molecule in the realm of synthetic organoboron reagents . These properties collectively influence its behavior in reaction media and its handling requirements in laboratory settings.
Synthesis and Preparation Methods
Related Synthetic Methodologies
Understanding the synthesis of 1,2-Bis((pinacolato)boryl)ethane can be enhanced by examining methodologies used for related compounds. The preparation of bis[(pinacolato)boryl]methane, a closely related compound differing only by one methylene unit, has been more extensively documented. This analog can be synthesized through various approaches, including reactions involving diboron reagents and appropriate methylene sources . The preparation of 1,1-bis[(pinacolato)boryl]alkanes has emerged as valuable in contemporary organic synthesis due to their utility as versatile synthons . Similar synthetic principles likely apply to the ethylene-bridged variant, with modifications to accommodate the additional carbon atom in the linking chain. These methodologies typically involve careful control of reaction conditions to ensure selective formation of the desired product while minimizing potential side reactions.
Chemical Reactivity and Applications
Applications in Organic Synthesis
Supplier | Product Code | Package Size | Notes | Reference |
---|---|---|---|---|
LGC Standards | TRC-B522740 | Neat format | Storage at -20°C recommended | |
CP Lab Safety | ALA-B357613-25mg | 25 mg | For professional use only, not for medical applications |
Research Applications and Future Directions
Current Research Status
The research landscape surrounding 1,2-Bis((pinacolato)boryl)ethane appears less extensively developed compared to some of its structural relatives, particularly bis(pinacolato)diboron, which has been cited in thousands of publications . The seminal work by Ali, Hijazi Abu, Goldberg, Israel, and Srebnik, Morris in 2001 established the foundation for understanding this compound's chemistry . However, the specific applications and detailed reaction mechanisms involving this particular diboron reagent remain areas for further exploration. The unique structural features of the compound, particularly the ethylene bridge between the two boryl groups, create opportunities for novel reactivity patterns and applications that may differ significantly from those of diboron compounds with direct boron-boron bonds .
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